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Compound Name:
2-Chloro-4-methyl-6-

phenylpyrimidine

Cat. No.: B1580781 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-methyl-6-phenylpyrimidine

Introduction
2-Chloro-4-methyl-6-phenylpyrimidine is a substituted pyrimidine that serves as a versatile

heterocyclic building block in synthetic organic chemistry. Its trifunctional nature, featuring a

reactive chlorine atom, a methyl group, and a phenyl group on the pyrimidine core, makes it a

valuable intermediate for the synthesis of a diverse range of more complex molecules. The

pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active

compounds and approved pharmaceuticals. This guide provides a comprehensive overview of

the chemical identity, molecular structure, synthesis, reactivity, and applications of 2-Chloro-4-
methyl-6-phenylpyrimidine, with a focus on its utility for researchers in medicinal chemistry

and drug development.

Chemical Identity and Physicochemical Properties
The fundamental identification and properties of 2-Chloro-4-methyl-6-phenylpyrimidine are

crucial for its handling, characterization, and use in synthesis. Key identifiers and properties are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1580781?utm_src=pdf-interest
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 32785-40-3 [1]

Molecular Formula C₁₁H₉ClN₂ [1]

Molecular Weight 204.66 g/mol [1]

Canonical SMILES Cc1cc(-c2ccccc2)nc(n1)Cl [1]

InChI

InChI=1S/C11H9ClN2/c1-8-7-

10(14-11(12)13-8)9-5-3-2-4-6-

9/h2-7H,1H3

[1]

InChIKey
XLNXAKAMPPMGDS-

UHFFFAOYSA-N
[1]

Molecular Structure
The structure of 2-Chloro-4-methyl-6-phenylpyrimidine consists of a central pyrimidine ring

substituted at positions 2, 4, and 6. The chlorine atom at the C2 position is the primary site of

reactivity for nucleophilic substitution. The methyl group at C4 and the phenyl group at C6

provide steric and electronic features that can be exploited in molecular design.

Caption: Molecular structure of 2-Chloro-4-methyl-6-phenylpyrimidine.

Synthesis and Manufacturing
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dielectrophile

with a C-N-C or N-C-N synthon. For 2-Chloro-4-methyl-6-phenylpyrimidine, a common and

logical approach involves the cyclocondensation of benzoylacetone (a 1,3-dicarbonyl

compound) with urea, followed by chlorination of the resulting pyrimidinone intermediate.

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol),

add benzoylacetone (1 equivalent) and urea (1.2 equivalents).
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Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice-cold water.

Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~6 to precipitate

the product.

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methyl-6-

phenylpyrimidin-2(1H)-one.

Step 2: Chlorination to 2-Chloro-4-methyl-6-phenylpyrimidine

Suspend the 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent) in phosphorus oxychloride

(POCl₃) (5-10 equivalents).

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

Heat the reaction mixture to reflux for 3-4 hours. The reaction should be performed in a well-

ventilated fume hood.

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to

quench the excess POCl₃.

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution)

until it is slightly alkaline.

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford pure 2-Chloro-4-
methyl-6-phenylpyrimidine.

Caption: General synthetic workflow for 2-Chloro-4-methyl-6-phenylpyrimidine.
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Chemical Reactivity and Derivatization
The reactivity of 2-Chloro-4-methyl-6-phenylpyrimidine is dominated by the chlorine atom at

the C2 position. The pyrimidine ring is an electron-deficient system, which makes the carbon

atoms attached to the electronegative nitrogen atoms (especially C2, C4, and C6) susceptible

to nucleophilic attack.[2] The chlorine atom is an excellent leaving group, facilitating

nucleophilic aromatic substitution (SₙAr) reactions.

This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide array of

nucleophiles can be used to displace the chloride, leading to a diverse library of 2-substituted

pyrimidine derivatives.

Key Reactions:

Amination: Reaction with primary or secondary amines (e.g., piperazine, aniline derivatives)

yields 2-aminopyrimidine compounds. This is one of the most common transformations in

drug discovery for creating scaffolds like kinase inhibitors.[3]

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides

results in the formation of 2-alkoxy or 2-aryloxypyrimidines.

Thiolation: Reaction with thiols or thiolates produces 2-thioether derivatives.

Cross-Coupling Reactions: While less common than for bromo- or iodo-analogs, the chloro-

substituent can participate in palladium-catalyzed cross-coupling reactions like Suzuki or

Buchwald-Hartwig amination under specific, often more forcing, conditions.[4]
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Caption: Key reactivity pathways for 2-Chloro-4-methyl-6-phenylpyrimidine.

Applications in Research and Drug Discovery
The substituted pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability

to form hydrogen bonds and engage in various interactions with biological targets. 2-Chloro-4-
methyl-6-phenylpyrimidine serves as a key starting material for compounds targeting a range

of diseases.

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which acts as a

"hinge-binder" in the ATP-binding pocket of kinases. The synthesis of such compounds often

involves the reaction of a 2-chloropyrimidine intermediate with an appropriate amine. For

example, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a substituted 2-

aminopyrimidine moiety, demonstrating the importance of this structural class in oncology.[3]

Antifungal Agents: Phenylpyrimidine derivatives have been investigated as novel antifungal

agents that target enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in

ergosterol biosynthesis.[5] The ability to easily modify the 2-position of the pyrimidine ring

allows for the optimization of activity and pharmacokinetic properties.

Anti-cancer Agents: Various substituted phenylpyrimidines have been synthesized and

evaluated for their anti-cancer properties. These compounds can overcome multidrug
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resistance and have shown efficacy in xenograft models.[6] 2-Chloro-4-methyl-6-
phenylpyrimidine is an ideal precursor for generating libraries of such compounds for

structure-activity relationship (SAR) studies.

The strategic placement of the chloro, methyl, and phenyl groups provides a framework that

can be systematically elaborated to probe the binding pockets of enzymes and receptors,

making this compound a valuable tool for lead generation and optimization in drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

2. 2-Amino-4-chloro-6-phenylpyrimidine | 36314-97-3 | Benchchem [benchchem.com]

3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-
methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase
inhibitor with potent antitumor activity in preclinical assays - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal
agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-
(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Chloro-4-methyl-6-phenylpyrimidine CAS number and
molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580781#2-chloro-4-methyl-6-phenylpyrimidine-cas-
number-and-molecular-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19041247/
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/product/b1580781?utm_src=pdf-body
https://www.benchchem.com/product/b1580781?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/8jEqSMKhOXB
https://www.benchchem.com/product/B1267624
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_2_Bromo_4_methylpyridine_and_2_Chloro_4_methylpyridine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880905/
https://pubmed.ncbi.nlm.nih.gov/19041247/
https://pubmed.ncbi.nlm.nih.gov/19041247/
https://www.benchchem.com/product/b1580781#2-chloro-4-methyl-6-phenylpyrimidine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1580781#2-chloro-4-methyl-6-phenylpyrimidine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1580781#2-chloro-4-methyl-6-phenylpyrimidine-cas-number-and-molecular-structure
https://www.benchchem.com/product/b1580781#2-chloro-4-methyl-6-phenylpyrimidine-cas-number-and-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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